molecular formula C10H13ClN2 B1399604 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1247941-73-6

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B1399604
CAS No.: 1247941-73-6
M. Wt: 196.67 g/mol
InChI Key: WVWYJQXNCGRDCG-UHFFFAOYSA-N
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Description

“2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” is a chemical compound with the CAS Number: 1384429-96-2 . It has a molecular weight of 233.14 . The IUPAC name for this compound is 2-chloro-3-(1-pyrrolidinylmethyl)pyridine hydrochloride .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Cycloaddition and Synthesis of Pyrrolidines

Pyrrolidines, including those derived from 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine, are crucial in various chemical syntheses. For instance, they are utilized in the synthesis of [3+2] cycloaddition products, such as 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, indicating their role in creating biologically active compounds (Żmigrodzka et al., 2022).

Chemical Characterization and Derivatives

Studies on compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a derivative of the subject chemical, have contributed to the synthesis of other medically relevant compounds like lafutidine, showcasing the chemical's versatility (Shen Li, 2012).

Organometallic Chemistry

The formation of palladium complexes with pyridine derivatives, including those structurally related to this compound, demonstrates its application in organometallic chemistry. Such complexes are explored for their potential in activating small molecules (Ojwach et al., 2009).

Biological Imaging

The compound is also significant in the development of fluorescent sensors, as demonstrated by the creation of Zn(II) sensors from fluorescein-based dyes containing pyridyl-amine-pyrrole groups, which are structurally related to this compound (Nolan et al., 2006).

Safety and Hazards

“2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for “2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine” and other pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the compound .

Properties

IUPAC Name

2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWYJQXNCGRDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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